Indole-7-boronic acid
Overview
Description
Indole-7-boronic acid is a compound that belongs to the class of indole derivatives, which are known for their significant biological and chemical properties. Indole itself is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole-7-boronic acid typically involves the halide-to-lithium exchange reaction. For instance, 7-bromoindole can be treated with n-butyllithium (n-BuLi) followed by the addition of triisopropyl borate to yield this compound . This method is preferred due to its simplicity and efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale halide-to-lithium exchange reactions followed by boronation. The use of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings for the synthesis of boronic acids .
Chemical Reactions Analysis
Types of Reactions: Indole-7-boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or boronic acids.
Reduction: Formation of boranes.
Substitution: Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3).
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Various substituted indoles.
Scientific Research Applications
Indole-7-boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of indole-7-boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing applications and as a biological probe . In medicinal chemistry, its mechanism often involves the inhibition of specific enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
- Indole-3-boronic acid
- Indole-5-boronic acid
- Phenylboronic acid
- Pyridine-3-boronic acid
Comparison: Indole-7-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to indole-3-boronic acid and indole-5-boronic acid, the 7-position substitution may offer different steric and electronic properties, making it suitable for distinct applications .
Properties
IUPAC Name |
1H-indol-7-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABOMNOJYJNVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376872 | |
Record name | Indole-7-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210889-31-9 | |
Record name | Indole-7-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-7-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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